molecular formula C22H30N4O3 B2621402 N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 894000-02-3

N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide

Cat. No.: B2621402
CAS No.: 894000-02-3
M. Wt: 398.507
InChI Key: RPUXGOCIKXPVCD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, featuring a multi-component structure that includes indole and piperazine motifs. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active molecules, particularly in the development of new antitumor agents . This compound is designed for research applications only, specifically for in vitro biological screening and the investigation of structure-activity relationships in relevant disease models. Its molecular architecture suggests potential as a core intermediate or a candidate for screening against cancer cell lines. Researchers can utilize this compound to probe mechanisms of apoptosis, as indole-glyoxylamide derivatives have been shown to induce caspase-dependent apoptosis in human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer) . The presence of the piperazine moiety may further influence the compound's physicochemical properties and its interaction with biological targets. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-4-23-11-13-25(14-12-23)22(29)21(28)18-15-26(16-20(27)24(5-2)6-3)19-10-8-7-9-17(18)19/h7-10,15H,4-6,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUXGOCIKXPVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperazine.

    Acetylation: The final step involves the acetylation of the indole-piperazine intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM) Effect
HepG2 (Liver Cancer)10.56 ± 1.14Induces apoptosis via caspase activation
MCF7 (Breast Cancer)15.30 ± 0.85Moderate cytotoxicity observed
Hela (Cervical Cancer)12.45 ± 0.73Significant anti-proliferative activity

The mechanism of action appears to involve the induction of apoptosis through caspase pathways, particularly caspase-3 and caspase-8, which suggests that the compound may be effective in treating certain types of cancer by promoting programmed cell death in malignant cells.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition can potentially lead to increased levels of acetylcholine, enhancing neurotransmission and cognitive function.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds similar to N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide exhibited significant growth inhibition against several cancer cell lines, with some derivatives achieving over 80% inhibition at low concentrations .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of similar compounds found that they could enhance cognitive function in animal models by inhibiting acetylcholinesterase activity, thereby supporting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide would depend on its specific biological target. Generally, compounds with an indole core can interact with various enzymes and receptors in the body, modulating their activity. The piperazine ring might enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features, molecular weights, and known activities of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound : N,N-Diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide C23H29N5O3 423.52 (calculated) Diethylacetamide, indole, 4-ethylpiperazine Not explicitly reported (likely antiproliferative or CNS-targeted)
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) C23H17ClN4O2 416.86 4-Chlorobenzyl, pyridinyl Tubulin inhibitor (antiproliferative, preclinical development)
N-Phenyl-2-(piperazin-1-yl)acetamide C12H17N3O 219.28 Phenyl, piperazine Safety data available; activity not specified
N,N-Diethyl-2-(3-methylphenyl)acetamide (F1) C13H19NO 205.30 Diethyl, 3-methylphenyl Mosquito repellent (analog of DEPA)
2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide C26H33N5O2 447.58 Indol-3-yl ethyl, 2,6-dimethylphenyl Structural analog with indole-piperazine linkage; activity not reported
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxo-2-piperazinyl}acetamide C20H26ClN5O3 427.91 4-Chlorophenyl, 4-ethylpiperazine Structural analog with dual piperazine cores; synthetic intermediate

Functional Group Analysis

  • Indole-Piperazine Hybrids : The target compound and analogs share indole and piperazine motifs, which are common in kinase inhibitors (e.g., GSK-3β) and serotonin receptor modulators. The 4-ethylpiperazine group may enhance solubility and receptor binding .
  • Acetamide Modifications : Diethyl substituents (as in the target compound and analogs) influence lipophilicity, impacting blood-brain barrier penetration or repellent efficacy. For example, DEPA analogs (F1–F4) show substituent-dependent repellent activity .
  • Antiproliferative Potential: ’s D-24851 demonstrates that indole-oxoacetamide derivatives can inhibit tubulin polymerization, suggesting a plausible mechanism for the target compound if optimized similarly .

Biological Activity

N,N-Diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H28N4O2C_{20}H_{28}N_{4}O_{2} and a molecular weight of approximately 356.46 g/mol. The structure features an indole moiety, which is known for its diverse pharmacological properties.

Research indicates that the compound exhibits several biological activities, primarily through the modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may contribute to its antidiabetic properties. For instance, studies have indicated competitive inhibition against α-glucosidase, with an IC50 value that suggests significant potency compared to standard inhibitors like acarbose .
  • Receptor Interaction : The presence of the piperazine ring in its structure suggests potential interactions with neurotransmitter receptors, which could implicate the compound in neurological applications.

Antidiabetic Properties

Recent studies have highlighted the compound's potential as an antidiabetic agent. The inhibition of α-glucosidase is crucial for managing postprandial blood glucose levels. The compound's IC50 values are competitive with existing drugs, indicating a promising therapeutic profile .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related indole derivatives often exhibit notable antibacterial and antifungal activities .

Study 1: Antidiabetic Efficacy

A study conducted on analogs of this compound demonstrated that modifications to the indole structure significantly influenced α-glucosidase inhibition. The most potent derivative exhibited an IC50 value of 4.8 μM, indicating strong potential for further development as an antidiabetic drug .

Study 2: Neuropharmacological Effects

Another investigation into structurally similar compounds revealed their ability to modulate neurotransmitter systems effectively. This suggests that this compound may also possess neuroprotective properties worth exploring .

Research Findings Summary Table

Activity Mechanism IC50 Value Reference
α-Glucosidase InhibitionCompetitive inhibition4.8 μM
AntimicrobialVariable effectiveness against bacteriaNot specified
NeuropharmacologicalModulation of neurotransmitter systemsNot specified

Q & A

Q. How is metabolomics used to identify degradation pathways and reactive intermediates?

  • Methodological Answer : Hepatocyte incubation (human/rat) with LC-HRMS identifies phase I/II metabolites. CYP450 inhibition assays (fluorescent probes) pinpoint enzymatic liabilities. Trapping studies (GSH supplementation) detect reactive quinone intermediates from indole oxidation .

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